molecular formula C17H18N4O2 B11058642 N'-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide

N'-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide

Cat. No.: B11058642
M. Wt: 310.35 g/mol
InChI Key: LWGFBWMAJBIBAJ-CPNJWEJPSA-N
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Description

N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology. The compound’s structure includes a morpholine ring, a phenyl group, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-(morpholin-4-yl)benzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine rings can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to form stable complexes with metal ions, which can be useful in bioinorganic chemistry.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or altering cellular pathways. The compound’s structure allows it to bind to specific molecular targets, such as enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide is unique due to the presence of the morpholine ring, which imparts specific chemical properties and biological activities. The combination of the morpholine ring with the pyridine and phenyl groups enhances its ability to form stable complexes and interact with biological targets .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H18N4O2/c22-17(15-5-7-18-8-6-15)20-19-13-14-1-3-16(4-2-14)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22)/b19-13+

InChI Key

LWGFBWMAJBIBAJ-CPNJWEJPSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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